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Decacarbonyldimanganese

Cat. No.: B1676019
CAS No.: 10170-69-1
M. Wt: 389.98 g/mol
InChI Key: QFEOTYVTTQCYAZ-UHFFFAOYSA-N
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Description

Historical Development and Fundamental Importance in Organometallic Chemistry

The first synthesis of decacarbonyldimanganese was reported in 1954 by Brimm, Lynch, and Sesny. wikipedia.orghandwiki.org Their work was guided by the prior discovery of dirhenium decacarbonyl (Re₂(CO)₁₀), its heavier analogue. wikipedia.orghandwiki.org The initial synthesis involved the reduction of manganese(II) iodide with magnesium under a high pressure of carbon monoxide, although this method resulted in a low yield of approximately 1%. wikipedia.org A more efficient method was later developed, which involved the reduction of anhydrous manganese(II) chloride with sodium benzophenone (B1666685) ketyl, also under high CO pressure, yielding around 32%. wikipedia.org A subsequent low-pressure synthesis route was developed using the more accessible methylcyclopentadienyl manganese tricarbonyl. chemeurope.com

This compound is a stable, yellow crystalline solid under air, though its solutions require handling using Schlenk techniques to prevent decomposition. chemeurope.com Its chemical reactivity is characterized by the relatively weak Mn-Mn bond, which can be cleaved homolytically by heat or light to generate two pentacarbonylmanganese radicals (•Mn(CO)₅). handwiki.orgoaepublish.com This reactive radical species is central to much of the compound's chemistry, enabling its use as an initiator in various organic reactions and polymerizations. handwiki.orgoaepublish.com

Conceptual Frameworks Exemplified by this compound (e.g., Isolobal Analogy, 18-Electron Rule in Research)

This compound serves as a classic example for illustrating several key concepts in organometallic chemistry, most notably the 18-electron rule and the isolobal analogy. wikipedia.orghandwiki.org

The 18-electron rule is a guideline used to predict the stability of transition metal complexes. dspaces.orgwikipedia.org It posits that thermodynamically stable complexes are formed when the sum of the metal's d-electrons and the electrons donated by the ligands equals 18. dspaces.orglibretexts.org This corresponds to the electron configuration of the noble gas at the end of the transition series. wikipedia.org In this compound, each manganese atom is considered to be in the zero oxidation state (Mn(0)), which has 7 valence d-electrons. Each of the five carbonyl ligands donates 2 electrons, and the Mn-Mn bond contributes one electron to each manganese center. Therefore, the electron count for each manganese atom is 7 (from Mn) + 10 (from 5 CO ligands) + 1 (from the Mn-Mn bond) = 18 electrons. This adherence to the 18-electron rule explains the stability of the dimeric structure, as the monomeric pentacarbonylmanganese radical, Mn(CO)₅, would be a 17-electron species and thus highly reactive. handwiki.org

The isolobal analogy is a concept that allows for the prediction of the properties of organometallic compounds by comparing their frontier orbitals with those of well-understood organic fragments. Two molecular fragments are considered isolobal if their frontier orbitals have the same number, symmetry, approximate energy, and shape, and contain the same number of electrons. The pentacarbonylmanganese radical, •Mn(CO)₅, generated from the homolytic cleavage of the Mn-Mn bond in this compound, is isolobal with the methyl radical (•CH₃). handwiki.org This analogy helps to rationalize the reactivity of the •Mn(CO)₅ radical, which, similar to a methyl radical, can dimerize, abstract atoms, or add to unsaturated systems. handwiki.orgoaepublish.com This principle has been instrumental in understanding and predicting the reaction pathways of many organometallic species. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10Mn2O10 B1676019 Decacarbonyldimanganese CAS No. 10170-69-1

Properties

IUPAC Name

carbon monoxide;manganese
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/10CO.2Mn/c10*1-2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEOTYVTTQCYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10Mn2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10170-69-1
Record name Dimanganese decacarbonyl
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Record name Manganese carbonyl
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Record name Decacarbonyldimanganese
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Fundamental Reactivity and Mechanistic Investigations of Decacarbonyldimanganese

Metal-Metal Bond Scission Processes in Mn₂(CO)₁₀

The Mn-Mn bond in decacarbonyldimanganese is susceptible to scission through several distinct pathways, including thermal and photochemical homolysis, as well as oxidative and reductive cleavage. handwiki.orgwikipedia.org These processes generate reactive manganese-containing species that are pivotal in a variety of chemical transformations.

Thermal Homolytic Cleavage and [Mn(CO)₅]• Radical Generation

Heating this compound can induce homolytic cleavage of the Mn-Mn bond, resulting in the formation of two pentacarbonylmanganese radicals, [Mn(CO)₅]•. handwiki.orgwikipedia.org This 17-electron species is a highly reactive metal-centered radical. oaepublish.com The bond dissociation energy of the Mn-Mn bond is reported to be in the range of 94-154 kJ/mol. oaepublish.com The generated [Mn(CO)₅]• radicals can subsequently participate in various reactions, including atom-transfer reactions. oaepublish.com For instance, they can abstract hydrogen or halogen atoms from substrates like silanes or halogenoalkanes, leading to the formation of H-Mn(CO)₅ or X-Mn(CO)₅ and the corresponding silyl (B83357) or alkyl radicals. oaepublish.com In the absence of other reagents, the manganese pentacarbonyl radicals can recombine to reform the parent Mn₂(CO)₁₀. handwiki.orgwikipedia.org

The thermal generation of these radicals has been utilized in various catalytic processes. For example, the thermolysis of Mn₂(CO)₁₀ can initiate the carbonylation of alkyl halides. rsc.org In these reactions, the initially formed [Mn(CO)₅]• radical abstracts a halogen atom to generate a carbon-centered radical, which can then undergo further transformations like cyclization and carbonylation. rsc.org

Photochemically Induced Homolytic Cleavage and Subsequent Radical Chemistry

Irradiation of this compound with light, particularly in the near-UV region (around 340-355 nm), also leads to the homolytic cleavage of the Mn-Mn bond, producing two [Mn(CO)₅]• radicals. handwiki.orgwikipedia.orgsci-hub.seacs.org This process is a result of the excitation of electrons from the σ bonding orbital to the σ* antibonding orbital of the Mn-Mn bond. sci-hub.seacs.org The quantum yield of this homolysis is dependent on the excitation wavelength, with lower energy excitation favoring Mn-Mn bond cleavage. uva.nl

The photogenerated [Mn(CO)₅]• radicals exhibit a strong affinity for halogen atoms and can efficiently abstract them from alkyl halides to produce carbon-centered radicals. researchgate.netresearchgate.net This reactivity has been harnessed in a multitude of synthetic applications, including:

Radical Polymerization: The [Mn(CO)₅]• radical can initiate the polymerization of various monomers. handwiki.org

C-C Bond Formation: The generation of alkyl radicals from alkyl halides facilitates various carbon-carbon bond-forming reactions. researchgate.net

Atom Transfer Radical Addition (ATRA): Mn₂(CO)₁₀ is an effective catalyst for ATRA reactions, such as the iododifluoromethylation of alkynes and alkenes under blue LED irradiation. sci-hub.se

Hydrosilylation: Visible-light-induced homolysis of Mn₂(CO)₁₀ generates the •Mn(CO)₅ radical, which can activate the Si-H bond in silanes, leading to the hydrosilylation of alkynes. oaepublish.com

It is noteworthy that photochemical excitation can also lead to the loss of a CO ligand to form Mn₂(CO)₉, a process that becomes more significant at higher excitation energies. uva.nlresearchgate.net

Oxidative Cleavage Pathways

The Mn-Mn bond in this compound can be cleaved by oxidation, leading to the formation of two equivalents of a Mn(I) species. handwiki.orgwikipedia.org This selective mono-oxidation is often achieved using classical metal oxidants or weak homonuclear single covalent bonds, such as those found in group 16 or 17 elements (X-X). handwiki.org For instance, reaction with halogens (X₂) results in the formation of pentacarbonylmanganese(I) halides, [MnX(CO)₅]. thieme-connect.de

In some catalytic cycles, a Mn(II)-bipyridine complex has been shown to catalyze the oxidative cleavage of C=C bonds in aliphatic olefins. acs.org Another example involves a manganese-catalyzed epoxidation/cis-dihydroxylation followed by oxidative diol cleavage with periodate (B1199274) to yield carbonyl compounds. nih.gov

Reductive Cleavage Pathways

Reductive cleavage of the Mn-Mn bond in Mn₂(CO)₁₀ produces two equivalents of the pentacarbonylmanganate(-I) anion, [Mn(CO)₅]⁻. handwiki.orgwikipedia.org This reaction is typically carried out using an alkali metal, such as sodium, yielding the sodium salt of the manganate (B1198562) anion. handwiki.orgwikipedia.org

Reaction of this compound with Sodium: Mn₂(CO)₁₀ + 2 Na → 2 Na[Mn(CO)₅] handwiki.org

The resulting [Mn(CO)₅]⁻ anion is a potent nucleophile and a valuable reagent in organometallic synthesis. handwiki.orgwikipedia.org It can be protonated to form the corresponding manganese hydride or alkylated with organic halides to generate a wide array of organomanganese(I) complexes. handwiki.orgwikipedia.org Further reduction of this anion can lead to the formation of Na₃Mn(CO)₄. wikipedia.org A suggested pathway for the reduction of this compound with lithium trialkylborohydride involves the initial attack of the nucleophilic borohydride (B1222165) on a coordinated carbonyl ligand, leading to a formyl complex that subsequently decomposes to the pentacarbonylmanganate(–I) anion. thieme-connect.de

Redox-Neutral Cleavage Reactions

Redox-neutral cleavage of the Mn-Mn bond, which generates two Mn(0) radicals, can be achieved through both thermal and photochemical methods as described in sections 3.1.1 and 3.1.2. handwiki.orgwikipedia.org This process is termed "redox-neutral" because the formal oxidation state of the manganese remains zero. The generated [Mn(CO)₅]• radical is isolobal to an organic, carbon-based radical and exhibits comparable reactivity. handwiki.orgwikipedia.org This reactivity has been exploited in various organic methodologies and polymerization reactions where the manganese species acts as a radical initiator. handwiki.org

Ligand Substitution Kinetics and Mechanisms for this compound

Ligand substitution reactions on this compound, where one or more carbonyl (CO) ligands are replaced by other ligands (L), can proceed through different mechanisms. Thermal or photochemical reactions of Mn₂(CO)₁₀ with ligands such as tertiary phosphines and arsines can produce monosubstituted [Mn₂(CO)₉L] or disubstituted products. researchgate.net

The kinetics of these substitution reactions have been studied in detail. For example, the substitution reaction with some phosphine (B1218219) ligands has been shown to follow a reversible dissociative mechanism. researchgate.net In some cases, photochemical substitution reactions are believed to proceed via a chain mechanism. acs.org The substitution can also be catalyzed by other metals, such as palladium-catalyzed substitution of a carbonyl ligand in [Mn(CO)₅Br] by isocyanides. acs.org

The study of ligand substitution on the photochemically generated Mn₂(CO)₉ intermediate has also provided mechanistic insights. sci-hub.se The associative nature of the substitution reaction on the [Mn(CO)₅]• radical has been verified, indicating that the incoming ligand assists in the displacement of a CO group. sci-hub.se

Reactivity of the Pentacarbonylmanganese Radical ([Mn(CO)₅]•)

The pentacarbonylmanganese radical, [Mn(CO)₅]•, is a key intermediate in the chemistry of this compound. oaepublish.com It is a 17-electron species that is highly reactive and participates in a variety of reactions, including hydrogen atom transfer and other atom-transfer processes. oaepublish.comhandwiki.org The homolytic cleavage of the weak Mn-Mn bond in this compound, typically induced by heat or light, generates two of these radical species. oaepublish.com

The pentacarbonylmanganese radical readily abstracts hydrogen atoms from a range of substrates. oaepublish.com This process, known as Hydrogen Atom Transfer (HAT), is a fundamental step in many manganese-catalyzed reactions. oaepublish.comacs.orgyale.edu The reaction involves the cleavage of a substrate's X-H bond and the formation of a new H-Mn bond, yielding hydridopentacarbonylmanganese (HMn(CO)₅) and a substrate-centered radical. oaepublish.comscripps.edu

HAT reactions involving [Mn(CO)₅]• are characterized by several key features:

Mechanism: The process is a single kinetic step where the hydrogen atom (both proton and electron) is transferred. yale.edunih.gov For instance, in reactions with silanes, the [Mn(CO)₅]• radical abstracts a hydrogen atom to form HMn(CO)₅ and a silyl radical. oaepublish.com

Reversibility: Studies involving deuterium (B1214612) have shown that the initial HAT from an alkene to the manganese radical can be a reversible process. scripps.edu

Kinetics: The rate of HAT is significantly influenced by the nature of the substrate. scripps.edu An inverse deuterium kinetic isotope effect has been observed in some cases, such as with H/DMn(CO)₅, which is consistent with a transition state where the C-H bond being formed is stronger than the Mn-H bond being broken. scripps.educore.ac.uk

The general scheme for a HAT reaction is: [Mn(CO)₅]• + R-H → HMn(CO)₅ + R•

Table 1: Examples of Substrates in HAT Reactions with [Mn(CO)₅]•

Substrate ClassExample SubstrateProduct(s)Reference
SilanesPhenylsilaneHMn(CO)₅, Phenylsilyl radical oaepublish.com
AlkenesVariousHMn(CO)₅, Alkyl radical scripps.edu
ThiolsThiophenolHMn(CO)₅, Thiophenyl radical scripps.edu

Atom-Transfer Reactions (ATRs) with X-H and X-Y Bonds (X, Y = C, Si, N, S, Halogen, O)

Beyond hydrogen, the highly reactive [Mn(CO)₅]• radical can facilitate the transfer of other atoms from various substrates. oaepublish.com These atom-transfer reactions (ATRs) are central to the application of this compound in synthetic chemistry. The radical can activate a wide array of bonds, including those involving carbon, silicon, nitrogen, sulfur, and halogens. oaepublish.com

The general mechanism involves the abstraction of an atom Y from a substrate X-Y by the manganese radical: [Mn(CO)₅]• + X-Y → Y-Mn(CO)₅ + X•

Key examples of these ATRs include:

Halogen Transfer: The [Mn(CO)₅]• radical readily abstracts halogen atoms (Cl, Br, I) from organic halides. oaepublish.comcdnsciencepub.com For example, it reacts with alkyl iodides to form I-Mn(CO)₅ and an alkyl radical, which can then participate in further reactions. oaepublish.com This reactivity has been utilized in polymerization processes, where the manganese radical can abstract an iodine atom from a polymer chain. mdpi.com

Silicon and Other Group 14 Elements: As discussed in HAT reactions, [Mn(CO)₅]• activates Si-H bonds. oaepublish.com It also participates in reactions with other elements in this group, such as in the hydrogermylation of alkynes. oaepublish.com

Sulfur Transfer: The radical can react with sulfur-containing compounds. For example, it can activate S-halogen bonds. oaepublish.com

Nitrogen and Oxygen Transfer: The reactivity extends to nitrogen-halogen and oxygen-oxygen bonds, showcasing the versatility of the manganese radical in generating a variety of other radical species. oaepublish.com

Table 2: Selected Atom-Transfer Reactions Mediated by [Mn(CO)₅]•

Substrate (X-Y)XY (Atom Transferred)Manganese ProductGenerated Radical (X•)Reference
Alkyl Halide (R-I)Alkyl (R)IodineI-Mn(CO)₅Alkyl radical (R•) oaepublish.com
Silane (B1218182) (R₃Si-H)Silyl (R₃Si)HydrogenH-Mn(CO)₅Silyl radical (R₃Si•) oaepublish.com
4-Halocrotonate EsterCrotonate moietyHalogenX-Mn(CO)₅Crotonate radical cdnsciencepub.com
N-HalosuccinimideSuccinimidylHalogenX-Mn(CO)₅Succinimidyl radical oaepublish.com

Thermal Decomposition and Degradation Mechanisms of this compound

The thermal stability of this compound is dictated by the strength of its metal-metal bond. acs.orgwikipedia.org Heating the compound leads to its decomposition, a process that has been studied in both the gas phase and in solution. acs.orgakjournals.com The primary step in the thermal decomposition is the homolytic cleavage of the Mn-Mn bond, producing two pentacarbonylmanganese radicals ([Mn(CO)₅]•). oaepublish.comacs.org

In the gas phase, the thermal decomposition of Mn₂(CO)₁₀ primarily involves the dissociation of the manganese-manganese bond. akjournals.com Mass spectrometric studies have confirmed the presence of the Mn(CO)₅ radical in the gas phase during pyrolysis, indicating an equilibrium between the dimer and the monomeric radicals. akjournals.com

Mn₂(CO)₁₀(g) ⇌ 2 [Mn(CO)₅]•(g)

The enthalpy of this reaction, which corresponds to the Mn-Mn bond dissociation energy (BDE), has been the subject of numerous studies, with values reported in the range of 94 to 159 kJ/mol. oaepublish.comnist.govnist.gov Evolved gas analysis–ion attachment mass spectrometry has been used to study the kinetics of this dissociation, yielding an apparent activation energy of 274.57 kJ/mol for the dissociation from the solid state, which is compared with other experimental and calculated Mn-Mn BDE values. akjournals.com

Table 3: Reported Gas-Phase Mn-Mn Bond Dissociation Energies (BDE) for this compound

BDE (kJ/mol)MethodReference
158 ± 17Reaction thermochemistry nist.govnist.gov
159 ± 21Reaction thermochemistry nist.govnist.gov
~151General literature value handwiki.orgwikipedia.org
94 - 154General literature range oaepublish.com

Solution-Phase Thermal Decomposition Pathways

In solution, the thermal decomposition of this compound is more complex and can be influenced by the solvent and the presence of other reagents, such as oxygen. acs.org Studies in decalin show that in the absence of oxygen, the decomposition follows half-order kinetics with respect to the concentration of Mn₂(CO)₁₀. This is consistent with a mechanism where the rate-determining step is the reversible homolytic fission of the Mn-Mn bond, followed by further reactions of the resulting [Mn(CO)₅]• radicals. acs.org

The radicals can either recombine to reform the starting dimer or react further to form decomposition products, which can include finely divided manganese metal. acs.org The presence of oxygen can alter the reaction order from first-order at low Mn₂(CO)₁₀ concentrations to half-order at higher concentrations. acs.org The decomposition has also been explored in other media, such as supercritical CO₂, where it can be used to synthesize manganese oxide aerogels. x-mol.com

Fluoroalkyl derivatives of pentacarbonylmanganese, with the general formula [Mn(Rբ)(CO)₅], can undergo a specific thermal decomposition pathway known as α-fluorine elimination. acs.org This reaction is a type of C-F bond activation. nih.gov Instead of homolytic cleavage of the Mn-C bond, a fluorine atom on the carbon adjacent to the manganese (the α-carbon) is eliminated. acs.org

This process is particularly relevant for fluoroalkyl groups that have a high tendency to undergo α-elimination. cas.cn The thermal stability and decomposition pathway of these complexes are highly dependent on the nature of the fluoroalkyl group. For example, complexes like [Mn(CHF₂)(CO)₅] and [Mn(CH₂CF₃)(CO)₅] have been studied as initiators for radical polymerization, where their thermal decomposition generates radicals. mdpi.com The decomposition temperature and efficiency are linked to the Mn-C bond dissociation energy and the stability of the resulting fluoroalkyl radical. mdpi.com The study of these decomposition mechanisms is crucial for understanding the reactivity of fluorinated organometallic compounds. acs.orgcas.cn

Spectroscopic Elucidation of Electronic Structure and Reaction Dynamics of Decacarbonyldimanganese

Photoelectron Spectroscopy for Electronic Structure and Bonding Analysis

Photoelectron spectroscopy (PES) has been a cornerstone in elucidating the electronic structure and bonding of decacarbonyldimanganese. wikipedia.orghandwiki.org Early investigations combined PES with infrared spectroscopy and molecular orbital calculations to build a fundamental understanding of its electronic configuration. wikipedia.orghandwiki.org The He(I) photoelectron spectra of related metal carbonyl complexes have been instrumental in assigning ionization bands, which are sensitive to changes in metal and ligand composition. researchgate.net

The electronic structure of Mn2(CO)10, most recently refined in 2017 using advanced computational methods, reveals important details about its bonding. wikipedia.orghandwiki.orgwikiwand.com The primary metal-metal sigma bond is composed of two dz2 orbitals. handwiki.orgwikiwand.com Pi-backbonding interactions occur between the metal's t2g d-orbitals and the π* antibonding orbitals of the carbon monoxide (CO) ligands. handwiki.orgwikiwand.com Notably, there is greater delocalization onto the axial CO antibonding orbitals compared to the equatorial ones, which is believed to explain the shorter Mn-C bond length observed for the axial ligands. handwiki.orgwikiwand.com The UV photoelectron spectrum of similar compounds has been used to identify ionizations from degenerate sets of molecular orbitals. scribd.com

Key Findings from Photoelectron Spectroscopy:

FeatureDescription
Mn-Mn Bond Primarily a σ-bond formed from the overlap of two dz2 orbitals. handwiki.orgwikiwand.com
Pi-Backbonding Occurs between the metal t2g d-orbitals and the CO π* antibonding orbitals. handwiki.orgwikiwand.com
Axial vs. Equatorial CO Greater electron delocalization to axial CO ligands leads to shorter Mn-C bonds. handwiki.orgwikiwand.com
Ionization Bands Low energy ionization bands in the 7 to 13 eV range are sensitive to metal and ligand substitution. researchgate.net

Ultrafast Spectroscopy (e.g., Femtosecond Techniques) for Probing Transient Species and Dynamics

Ultrafast spectroscopy, particularly using femtosecond pump-probe techniques, has been crucial in observing the transient species and reaction dynamics of this compound. aip.orgoptica.org Upon UV irradiation, Mn2(CO)10 can undergo either metal-metal bond cleavage to form two Mn(CO)5 radicals or loss of a CO ligand to produce Mn2(CO)9. optica.orgresearchgate.net

Femtosecond transient absorption measurements have shown that CO dissociation occurs within one picosecond. aip.org Following photolysis, rapid spectral evolution is observed on a timescale of 10 to 50 picoseconds, which is attributed to the relaxation of the resulting photoproducts. aip.org Ultrafast infrared spectroscopy has further elucidated the dynamics, revealing that vibrational energy dissipates through two solvent-dependent pathways: rapid intramolecular vibrational energy redistribution (IVR) on the order of 0.3–1 picoseconds and relaxation to the ground vibrational state in about 80–250 picoseconds. researchgate.netaip.org The study of these ultrafast processes was a significant contribution to the field, recognized in the work of Ahmed Zewail, who was awarded the Nobel Prize in Chemistry in 1999. handwiki.orgwikiwand.com

Transient Species and Dynamics from Ultrafast Spectroscopy:

ProcessTimescaleObservation
CO Dissociation < 1 psOccurs rapidly upon photoexcitation. aip.org
Photoproduct Relaxation 10-50 psSpectral evolution indicating relaxation of transient species. aip.org
Intramolecular Vibrational Redistribution (IVR) 0.3-1 psRapid energy redistribution within the molecule. researchgate.netaip.org
Vibrational Relaxation (T1) 80-250 psRelaxation to the ground vibrational state. researchgate.netaip.org

Vibrational Spectroscopy (IR and High-Pressure Raman) for Molecular Structure and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, has been essential for determining the molecular structure and studying the conformational changes of this compound. rsc.orgrsc.org The compound exhibits no bridging CO ligands and consists of two axially linked Mn(CO)5 subunits. wikipedia.orghandwiki.org

High-pressure Raman spectroscopy studies have revealed that Mn2(CO)10 undergoes a solid-state phase transition at approximately 8 kbar. rsc.org This transition was initially interpreted as a change from a staggered (D4d) to an eclipsed (D4h) conformation. rsc.orgaip.org However, more recent studies combining X-ray powder diffraction, DFT calculations, and Raman spectroscopy have shown that the staggered conformation is retained under high pressure. rsc.orgnih.gov Instead, a rotation and translation of the Mn(CO)5 units result in an "off-axis" and shorter Mn-Mn bond. rsc.orgnih.gov Infrared spectroscopy, particularly time-resolved IR (TRIR), has been used to identify the formation of the [Mn2(CO)9] species after photolysis. researchgate.net

Vibrational Frequencies of this compound (in heptane):

Vibrational ModeFrequency (cm⁻¹)
B2 (νCO)1979
E1 (νCO)2011
A1 (νCO)2045

Data sourced from IR absorption spectra. aip.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates Characterization

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for characterizing radical intermediates formed during the reactions of this compound. rsc.org Homolytic cleavage of the Mn-Mn bond, often induced by light or heat, produces the pentacarbonylmanganese radical, [Mn(CO)5]•. wikipedia.org

ESR studies of γ-irradiated Mn2(CO)10 at 77K have shown spectra characteristic of the corresponding radical anion, with the unpaired electron largely confined to the σ* Mn–Mn bond. rsc.org The [Mn(CO)5]• radical has been trapped and studied using various quinones and diketones, leading to the formation of six-coordinate manganese complexes. publish.csiro.au These studies have provided valuable information on the electronic structure and reactivity of these transient radical species. publish.csiro.aursc.org The rate-limiting step in some photoredox catalytic cycles involving Mn2(CO)10 is the abstraction of an atom (e.g., iodine) from a substrate by the [Mn(CO)5]• radical. researchgate.net

Mass Spectrometric Analysis in Decomposition and Reaction Studies

Mass spectrometry (MS) provides critical information about the structure, composition, and fragmentation of this compound. wikipedia.org Electron ionization (EI) is a common technique for characterizing neutral metal carbonyls, with the dominant fragmentation process being the sequential loss of CO ligands. wikipedia.org

Electrospray ionization mass spectrometry (ESI-MS) has also been employed, often by converting the neutral complex into an ionic species. uvic.carsc.org For instance, the addition of silver ions (Ag+) can be used to ionize neutral metal carbonyls, allowing for their analysis by ESI-MS. psu.edursc.org Studies on the thermal decomposition of Mn2(CO)10 have used mass spectrometry to identify the species in the gas phase. akjournals.com Evolved gas analysis-ion attachment mass spectrometry has indicated the presence of Mn(CO)5 in the gas phase during pyrolysis, suggesting an equilibrium between Mn2(CO)10 and its radical components. akjournals.com The Mn-Mn bond dissociation energy has been a subject of study, with mass spectrometric results helping to reconcile kinetic data. nist.govrsc.org

Common Fragmentation Pathway in EI-MS:

Mn2(CO)10 → [Mn2(CO)x]+ + (10-x)CO (where x decreases sequentially)

Computational and Theoretical Insights into Decacarbonyldimanganese Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in describing the fundamental nature of the chemical bonds within decacarbonyldimanganese. These studies have clarified the interactions between the manganese atoms and the carbonyl ligands, as well as the defining feature of the molecule: the metal-metal bond.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the properties of this compound and related species. rsc.orgnih.gov DFT calculations have been successfully applied to determine equilibrium geometries, thermochemistry, and vibrational frequencies of binuclear manganese carbonyls. nih.gov For Mn₂(CO)₁₀, DFT methods have been employed to study its electronic structure, reaction mechanisms, and the photophysical processes that govern its reactivity. wikipedia.orgnih.govoaepublish.comuva.nl

Different functionals are used depending on the properties being investigated. For instance, the M06-L functional has been used to study Mn-Mn bonds in various binuclear manganese complexes. rsc.org The BP86D functional with a TZP basis set was used in a significant 2017 study to describe the electronic structure of Mn₂(CO)₁₀. wikipedia.org Other studies have utilized functionals like B3LYP to explore reaction pathways and potential energy surfaces. uva.nlacs.org DFT calculations accurately predict the staggered D₄d symmetry of the molecule and reproduce experimental bond lengths with good agreement. nih.govwikipedia.org For example, DFT computations yield a Mn-Mn distance of approximately 3.01 Å for the unbridged Mn₂(CO)₁₀, which is consistent with a single bond. nih.gov

The application of DFT extends to understanding the molecule's reactivity. Photophysical and DFT studies have been combined to elucidate reaction mechanisms, such as the light-initiated chain reaction propagated by the •Mn(CO)₅ radical in C-H alkylation reactions. nih.govoaepublish.com

Property InvestigatedDFT Functional(s)Key Findings
Electronic StructureBP86D, M06-LConfirmed D₄d symmetry; described Mn-Mn σ bond and π-backbonding. rsc.orgwikipedia.org
Geometries & ThermochemistryVarious DFT methodsCalculated Mn-Mn distance of ~3.01 Å for Mn₂(CO)₁₀. nih.gov
Reaction MechanismsB3LYP, TPSSh-D3(BJ)Elucidated photodissociation pathways and ligand-controlled selectivity. nih.govuva.nlnju.edu.cn
Bond Dissociation EnergyVarious DF modelsCalculated Mn-Mn bond energy is in the range of experimental values. uva.nl

Molecular Orbital (MO) theory provides a complementary perspective to DFT, offering a detailed picture of the bonding interactions. The electronic structure of Mn₂(CO)₁₀ is characterized by two main features: the direct sigma (σ) bond between the two manganese atoms and the π-backbonding from the metal d-orbitals to the π* antibonding orbitals of the carbonyl ligands. wikipedia.org

MO analysis reveals that the primary Mn-Mn σ-bonding orbital is formed from the combination of the two dz² orbitals on the manganese centers. wikipedia.org This orbital is identified as the HOMO-9 in some calculations. wikipedia.org The metal-to-ligand π-backbonding involves the interaction of the metal t₂g-like d-orbitals (specifically dxz and dyz) with the CO π* orbitals. wikipedia.org This back-donation of electron density from the metal to the ligands is crucial for the stability of the complex. It is also thought to explain the observation that the axial Mn-C bonds (181.1 pm) are shorter than the equatorial Mn-C bonds (average 185.6 pm), suggesting more effective delocalization and stronger backbonding with the axial carbonyls. wikipedia.orghandwiki.org

The quantum theory of atoms in molecules (QTAIM) has also been applied, confirming that the manganese atoms in Mn₂(CO)₁₀ are connected by a localized M–M bond involving a small amount of electron density. uni-muenchen.de

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a vital tool for mapping the complex reaction pathways of this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed energy landscapes that explain reaction outcomes and selectivity.

A key feature of Mn₂(CO)₁₀ chemistry is the homolytic cleavage of the weak Mn-Mn bond (bond dissociation energy ~36 kcal/mol or 151 kJ/mol) upon heating or irradiation to form two pentacarbonylmanganese (•Mn(CO)₅) radicals. wikipedia.orgoaepublish.comhandwiki.org Computational studies have extensively modeled this process. Potential energy curve (PEC) calculations using DFT have been performed to understand the photodissociation dynamics. uva.nl

These calculations show that upon irradiation into the σ → σ* band, the molecule is promoted to a strongly dissociative excited state (the ³B₂ state) with respect to the Mn-Mn bond, leading to straightforward homolysis into two •Mn(CO)₅ radicals. uva.nl Interestingly, calculations also explain the competing Mn-CO dissociation pathway. While the initial σ → σ* excited state is not Mn-CO dissociative, it crosses with ligand-field (LF) excited states that are highly dissociative along the Mn-CO coordinate. uva.nl This crossing provides the pathway for carbonyl ligand loss, which is observed experimentally. uva.nlresearchgate.net

Kinetic studies, supported by computational models, have assigned an activation energy of approximately 37 kcal/mol for the rate-determining homolytic fission of the Mn-Mn bond in thermal reactions. rsc.org DFT calculations have also been used to propose mechanisms for various catalytic reactions, such as the atom-transfer radical addition (ATRA) processes, where the •Mn(CO)₅ radical plays a central role. oaepublish.com

A significant success of computational modeling has been in explaining the origins of selectivity in reactions catalyzed by manganese complexes derived from Mn₂(CO)₁₀. For example, in the silylation of alkenes, the choice of phosphine (B1218219) ligand can divert the reaction to produce either a hydrosilylation or a dehydrogenative silylation product. oaepublish.comnju.edu.cn

DFT calculations were performed to explore the reaction mechanisms with different ligands, such as iPrPNP (L¹²) and JackiePhos (L²²). nju.edu.cn These studies revealed that different ligands lead to manganese intermediates with distinct reactivity and stability. nju.edu.cn The calculations showed how the electronic and steric properties of the ligand influence the key selectivity-determining steps. For dehydrogenative silylation, the calculations indicated that a feasible β-H elimination from an alkyl manganese intermediate was a key step. researchgate.net In contrast, for hydrosilylation, the rate-limiting step was identified as a hydrogen atom transfer from a manganese hydride species to an intermediate radical. nju.edu.cn The computed energy barriers for these competing pathways with different ligands successfully rationalized the experimentally observed product selectivity. oaepublish.comnju.edu.cnresearchgate.net

Theoretical Examination of Metal-Metal Bond Distances and Orders in Binuclear Manganese Complexes

Theoretical calculations have been essential for understanding the relationship between bond length and bond order for the Mn-Mn bond in a variety of binuclear complexes. rsc.orgacs.org DFT methods have been used to compute the metal-metal distances for a series of unsaturated homoleptic manganese carbonyls, Mn₂(CO)ₓ (where x = 7, 8, 9, 10). nih.gov These calculations demonstrate a clear correlation between the formal bond order, required to satisfy the 18-electron rule for each metal center, and the calculated Mn-Mn bond length.

As carbonyl ligands are successively removed, the formal Mn-Mn bond order increases to maintain electronic saturation, resulting in a significant shortening of the bond distance. nih.gov For Mn₂(CO)₁₀, the single bond corresponds to a calculated distance of ~3.01 Å. nih.gov For the hypothetical Mn₂(CO)₈, a D₂d unbridged structure with a triple bond is the lowest energy form, with a much shorter calculated Mn-Mn distance of 2.36 Å. nih.gov MO analysis supports these findings, with the assigned bond orders from electron counting matching those derived from the analysis of molecular orbitals. rsc.org

CompoundFormal Mn-Mn Bond OrderCalculated Mn-Mn Bond Distance (Å)Structural Features
Mn₂(CO)₁₀1~3.01Unbridged, D₄d symmetry nih.gov
Mn₂(CO)₉12.96Bridged (μ-η²-CO), Global Minimum nih.gov
Mn₂(CO)₉12.77Unbridged, (OC)₄Mn-Mn(CO)₅ nih.gov
Mn₂(CO)₈32.36Unbridged, D₂d symmetry nih.gov
Mn₂(CO)₇42.14Monobridged, Global Minimum nih.gov

This systematic theoretical work provides a predictive framework for the structures of unsaturated and substituted dimanganese carbonyl complexes and highlights the direct influence of the ligand sphere on the nature of the metal-metal interaction. rsc.orgufl.edu

Catalytic Applications and Synthetic Transformations Mediated by Decacarbonyldimanganese

Hydrosilylation and Hydrogermylation Catalysis

The addition of silicon and germanium hydrides across unsaturated bonds is a fundamental transformation in organometallic chemistry and materials science. Decacarbonyldimanganese has proven to be an effective catalyst for these reactions, offering unique selectivity profiles.

The manganese-catalyzed hydrosilylation of alkynes is a highly atom-economical method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. nih.gov A significant challenge in this area is controlling the stereoselectivity of the addition to unsymmetrical alkynes. oaepublish.com

Research has demonstrated that the stereochemical outcome of alkyne hydrosilylation can be directed towards either E or Z isomers by carefully selecting the manganese catalyst system. oaepublish.com While mononuclear manganese complexes like MnBr(CO)5 can lead to the E-isomer, the dinuclear Mn2(CO)10, particularly in the presence of a radical initiator, favors the formation of the Z-isomer. nih.gov This stereodivergence is attributed to different reaction mechanisms. The formation of the E-isomer is proposed to proceed through a non-radical pathway involving the insertion of the alkyne into a Mn-Si bond. oaepublish.com In contrast, the Z-selective pathway with Mn2(CO)10 is believed to operate via a radical mechanism, leveraging the relatively weak Mn-Mn bond. nih.gov

Visible light has also been successfully employed to promote the Z-selective hydrosilylation of alkynes catalyzed by Mn2(CO)10. oaepublish.comacs.org This light-initiated approach offers mild reaction conditions and high stereoselectivity, particularly with bulky silanes. nih.govacs.org For instance, the visible-light-initiated hydrosilylation of various terminal and internal alkynes with Mn2(CO)10 as the catalyst afforded the corresponding vinylsilanes in good yields and high Z-selectivity. oaepublish.com

Table 1: this compound in Alkyne Hydrosilylation

Alkyne SubstrateSilane (B1218182)Catalyst SystemConditionsMajor Product IsomerYield (%)Selectivity (Z:E)
PhenylacetyleneTriethylsilaneMn2(CO)10 / LPOHeatZData Not AvailableHigh Z-selectivity
1-OctyneTriethylsilaneMn2(CO)10Visible LightZ84>99:1
Various Terminal/Internal AlkynesVarious SilanesMn2(CO)10Visible Light (Blue LED)ZHighHigh Z-selectivity

This compound also catalyzes the hydrosilylation of alkenes, a key process for producing organosilicon compounds. najah.edunajah.edu This reaction can be directed towards either hydrosilylation or dehydrogenative silylation products by tuning the reaction conditions and ligands. oaepublish.comnju.edu.cn

At elevated temperatures (e.g., 150 °C) and with bulky silanes, Mn2(CO)10 can favor dehydrogenative silylation. oaepublish.comresearchgate.net Conversely, lower temperatures or UV irradiation promote the hydrosilylation product. oaepublish.com The selectivity of the hydrosilylation of terminal olefins can be influenced by the support used for the catalyst. For example, Mn2(CO)10 supported on aminated polysiloxane showed complete selectivity for hydrosilylation over olefin isomerization. acs.org

Ligand modification of the Mn2(CO)10 system has been shown to be a powerful tool for controlling the outcome of alkene silylation. By introducing specific ligands, the reaction can be selectively tuned to yield either the linear hydrosilylation product or the dehydrogenative silylation product. oaepublish.comnju.edu.cn This ligand-tuned divergent silylation highlights the versatility of the dinuclear manganese catalyst. oaepublish.com For instance, the use of certain ligands can promote the formation of the linear (anti-Markovnikov) hydrosilylation product with high selectivity. oaepublish.com

Table 2: this compound in Alkene Hydrosilylation

Alkene SubstrateSilaneCatalyst SystemConditionsProduct TypeYield (%)Selectivity (Linear:Branched)
Styrene (B11656)Bulky SilaneMn2(CO)10150 °CDehydrogenative SilylationMajor ProductData Not Available
1-HexeneTriethylsilaneMn2(CO)10HeatHydrosilylationData Not AvailableSelective to hydrosilylation
1-OcteneTriethoxysilaneMn2(CO)10 on aminated polysiloxaneHeatHydrosilylationData Not AvailableLinear
Aromatic and Aliphatic AlkenesTertiary SilanesMn2(CO)10 with ligandHeatHydrosilylationHighUp to 99:1

Low-valent manganese compounds, including those derived from Mn2(CO)10, have demonstrated significant activity in the hydrosilylation of carbonyl and carboxylate compounds. acs.orgacs.org This transformation provides a route to silyl (B83357) ethers, which are protected forms of alcohols. While much of the recent focus has been on well-defined manganese complexes with specific ligand scaffolds, the foundational work with manganese carbonyls has been influential. acs.orgresearchgate.net The hydrosilylation of ketones and esters can be achieved, with the activity and selectivity being dependent on the specific manganese catalyst and the silane used. acs.org For instance, certain manganese complexes exhibit high turnover frequencies for both ketone and ester hydrosilylation. acs.org

The catalytic principles of hydrosilylation can be extended to hydrogermylation, the addition of germanium hydrides to unsaturated bonds. This compound, under visible light irradiation, has been shown to effectively catalyze the E-selective hydrogermylation of alkynes. nih.gov This provides a direct route to vinylgermanes, which are valuable synthetic intermediates. The reaction proceeds under mild conditions with high regio- and stereoselectivity. acs.org This visible-light-initiated manganese-catalyzed approach is applicable to a variety of terminal, internal, and complex alkynes. acs.org

C-H Functionalization Reactions

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized substrates. This compound has been utilized as a catalyst in such transformations, particularly in visible-light-promoted reactions.

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heteroarenes. nih.gov Recently, visible-light-mediated Minisci reactions have gained prominence due to their mild conditions and broad applicability. nih.govresearchgate.net this compound has been successfully employed as an inexpensive and earth-abundant metal catalyst for the visible-light-driven Minisci protocol to generate alkyl radicals from alkyl iodides. acs.org

This protocol allows for the efficient C-H alkylation of a wide range of N-heteroarenes with various unactivated primary, secondary, and tertiary alkyl groups. nih.govresearchgate.net The reaction is tolerant of numerous sensitive functional groups and has been demonstrated to be scalable. nih.govresearchgate.net The robustness of this Mn2(CO)10-catalyzed Minisci reaction makes it suitable for the late-stage functionalization of complex nitrogen-containing molecules, including drugs and natural products. nih.govacs.org The reaction is typically carried out at room temperature under blue LED irradiation. researchgate.net

Table 3: this compound in Visible-Light-Promoted Minisci C-H Alkylation

Heteroarene SubstrateAlkylating AgentCatalyst SystemConditionsProductYield (%)
LepidineCyclohexyl IodideMn2(CO)10Visible Light (Blue LED), Room Temp.4-CyclohexyllepidineExcellent
Various N-heteroarenesUnactivated Alkyl IodidesMn2(CO)10Visible Light (Blue LED), Room Temp.Alkylated HeteroarenesGood to Excellent
(Iso)quinolines, Pyridines, etc.Unactivated Alkyl HalidesMn2(CO)10Visible Light, Room Temp.Alkylated HeterocyclesSmoothly proceeds
Complex N-containing moleculesAlkyl IodidesMn2(CO)10Visible LightLate-stage functionalized productsDemonstrated

Dehydrogenative Silylation of Alkenes

The dehydrogenative silylation of alkenes to produce vinylsilanes and allylsilanes represents a valuable transformation in organic synthesis, and this compound has emerged as a competent catalyst for this process. This reaction offers an alternative to the hydrosilylation of alkynes for accessing unsaturated silanes. nih.gov

Research has demonstrated that the reaction conditions, particularly temperature and the nature of the silane, can influence the selectivity between hydrosilylation and dehydrogenative silylation products. For instance, in the manganese-catalyzed reaction of styrene, higher temperatures (150 °C) and the use of bulky silanes with Mn₂(CO)₁₀ favor the formation of the dehydrogenative silylation product. oaepublish.com Conversely, lower temperatures or UV irradiation promote hydrosilylation. oaepublish.com The efficiency of dehydrogenative silylation can be further improved by using an excess of the alkene, which acts as a hydrogen acceptor. oaepublish.com However, the scope of this particular method was found to be limited to bulky silanes and aryl olefins. oaepublish.com

Mechanistic studies suggest that the process is initiated by the homolysis of the Mn-Mn bond, generating •Mn(CO)₅ radicals. oaepublish.com These radicals then abstract a hydrogen atom from the silane to produce a silyl radical and HMn(CO)₅. oaepublish.com The silyl radical adds to the alkene, forming a β-silyl alkyl radical. oaepublish.com In the dehydrogenative pathway, this radical intermediate is trapped by another •Mn(CO)₅ radical, leading to an organomanganese species that undergoes β-hydride elimination to yield the vinylsilane. oaepublish.comresearchgate.net

Ligand design has been shown to be a crucial factor in controlling the selectivity of manganese-catalyzed silylation reactions. By employing specific phosphine (B1218219) ligands, it is possible to tune the reactivity of the manganese center to favor either hydrosilylation or dehydrogenative silylation. nju.edu.cn For example, the use of an iPrPNP ligand with Mn₂(CO)₁₀ promotes dehydrosilylation, while a different ligand, JackiePhos, steers the reaction towards hydrosilylation. nju.edu.cn This ligand-controlled divergent silylation highlights the versatility of manganese catalysis. nju.edu.cn

The table below summarizes selected examples of Mn₂(CO)₁₀-catalyzed dehydrogenative silylation of alkenes.

AlkeneSilaneProduct(s)Yield (%)Selectivity (Dehydro:Hydro)Reference
StyreneTriethylsilane(E)-β-Styryltriethylsilane, Phenyl(triethylsilyl)ethane7 (Dehydro), 38 (Hydro)1:5.4 oaepublish.com
4-ChlorostyreneTriethylsilane(E)-4-Chloro-β-styryltriethylsilaneHighHigh E-selectivity chemrxiv.org
1-OcteneTriethylsilane1-(Triethylsilyl)-1-octene, Octyltriethylsilane85 (Dehydro)>5:1 nju.edu.cn
AllylbenzeneTriethylsilane(E)-1-Phenyl-3-(triethylsilyl)prop-1-eneHighHigh E-selectivity chemrxiv.org

Carbon-Carbon Bond Forming Reactions

This compound is a versatile mediator for the formation of carbon-carbon bonds, primarily through radical-based pathways. The photochemically or thermally generated •Mn(CO)₅ radical can efficiently abstract halogen atoms from alkyl halides, producing alkyl radicals that can participate in a variety of coupling and addition reactions. researchgate.net

The ability of Mn₂(CO)₁₀ to initiate radical reactions has been exploited in various coupling and addition processes. whiterose.ac.uk This includes intermolecular additions of alkyl radicals to carbon-carbon and carbon-nitrogen double bonds. For instance, Mn₂(CO)₁₀ can mediate the addition of alkyl radicals, generated from alkyl iodides, to chiral N-acylhydrazones. oaepublish.com This methodology has been applied to the synthesis of complex molecules like (R)-coniine. oaepublish.com

Kharasch-type additions, which involve the radical addition of polyhalogenated alkanes to alkenes, can also be facilitated by manganese carbonyl complexes. For example, the addition of bromotrichloromethane (B165885) to olefins has been achieved using ruthenium(II) complexes as catalysts, which are active for atom-transfer radical addition. researchgate.net While not a direct application of Mn₂(CO)₁₀, this illustrates the principle of metal-catalyzed radical additions.

The use of biphasic reaction media, consisting of an organic solvent and an aqueous solution of sodium hydroxide (B78521) with a phase-transfer catalyst, has been shown to be effective for a range of radical couplings, cyclizations, and intermolecular additions initiated by the photolysis of Mn₂(CO)₁₀ in the presence of alkyl halides. whiterose.ac.uk This system allows for the efficient removal of manganese halide byproducts and the regeneration of the this compound catalyst. whiterose.ac.uk

This compound is a valuable reagent for initiating intramolecular radical cyclizations, a powerful strategy for the construction of cyclic and polycyclic frameworks. The photochemically generated •Mn(CO)₅ radical abstracts a halogen atom from a suitable precursor, typically an alkyl iodide containing an unsaturated moiety, to generate a radical that can cyclize onto a double or triple bond. oaepublish.comwhiterose.ac.uk

This approach has been used to synthesize five-, six-, and seven-membered rings. oaepublish.com For example, a manganese-photocatalyzed atom transfer radical cyclization (ATRC) of unactivated alkyl iodides has been developed, allowing for the efficient transformation of alkynyl iodides into alkenyl iodides. oaepublish.com This reaction proceeds rapidly and exhibits good substrate tolerance. oaepublish.com In some cases, a formal atom-transfer double radical cyclization can occur, leading to the formation of important structural motifs like diquinanes. oaepublish.com

Furthermore, tandem reaction sequences involving an initial radical addition followed by an ionic cyclization have been developed. whiterose.ac.uk This strategy has been employed in the synthesis of natural products such as (±)-coronamic acid. whiterose.ac.uk

A noteworthy application of this compound is in the catalytic carboacylation of alkenes with alkyl iodides and carbon monoxide. acs.org This carbonylative difunctionalization allows for the formation of ketones from readily available starting materials. oaepublish.comacs.org The reaction utilizes a low-cost, first-row transition metal catalyst system and proceeds under mild conditions. acs.org

The process is believed to involve the generation of an alkyl radical from the alkyl iodide, which then adds to the alkene. oaepublish.com The resulting radical undergoes carbonylation with CO to form an acyl radical, which ultimately leads to the ketone product. oaepublish.com This methodology is applicable to both primary and secondary alkyl iodides and a diverse range of cyclic and acyclic alkene substrates, enabling the synthesis of five-, six-, and seven-membered ring-containing ketones. oaepublish.comacs.org

The table below provides examples of Mn₂(CO)₁₀-catalyzed carboacylation of alkenes.

AlkeneAlkyl IodideProductYield (%)Reference
1-HexeneIodocyclohexane1-Cyclohexyl-2-heptanone75 acs.org
Cyclopentene1-Iodopentane2-Pentylcyclopentanone82 acs.org
Styrene1-Iodobutane1-Phenyl-2-hexanone68 acs.org

This compound has been employed as a mediator for the borylation of aryl and heteroaryl diazonium salts, providing a versatile route to aryl boronate esters. researchgate.netstfc.ac.uk These products are highly valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. nih.gov

The reaction is typically initiated by light, which promotes the homolysis of Mn₂(CO)₁₀. stfc.ac.uk The resulting •Mn(CO)₅ radical can then reduce the aryl diazonium salt to an aryl radical, with the concomitant release of dinitrogen. stfc.ac.uk This aryl radical then reacts with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to furnish the desired aryl boronate ester. stfc.ac.uk

Mechanistic studies have revealed that the reaction can proceed through either a manganese radical or a manganese cationic species, depending on the reaction conditions and the presence of an oxidant. researchgate.netstfc.ac.uk This methodology has proven to be general and tolerant of a wide range of functional groups. stfc.ac.uknih.gov

Polymerization Chemistry Initiated by this compound

This compound, in conjunction with an organic halide initiator, serves as a highly effective photoinitiator for controlled/living radical polymerization under visible light irradiation. researchgate.netrsc.orgrsc.org This system is attractive due to its ability to operate under mild conditions, often at ambient temperature, and its photoresponsive nature, meaning the polymerization can be switched on and off by controlling the light source. researchgate.netrsc.org

The initiation process involves the photolytic cleavage of the Mn-Mn bond to generate •Mn(CO)₅ radicals. researchgate.net These radicals abstract a halogen atom from the organic halide initiator (R-X), producing an alkyl radical (R•) that initiates the polymerization of a monomer. rsc.orgresearchgate.net This method has been successfully applied to a variety of monomers, including vinyl acetate, methyl acrylate (B77674), styrene, and methyl methacrylate. researchgate.netrsc.org

The Mn₂(CO)₁₀-based system can also be used in atom transfer radical polymerization (ATRP). rsc.org In this case, the photogenerated •Mn(CO)₅ radicals can reduce the deactivator (e.g., Cu(II)Br₂) to the activator (e.g., Cu(I)Br), which then participates in the ATRP equilibrium. rsc.org This approach has been used to synthesize graft copolymers from commercially available polymers like poly(vinyl chloride) without prior modification. rsc.org

Furthermore, Mn₂(CO)₁₀ has been utilized in degenerative iodine transfer polymerization (ITP). rsc.orgrsc.org In this process, an iodo-terminated polymer can act as a macroinitiator in the presence of Mn₂(CO)₁₀ and a monomer to form block copolymers. rsc.org This strategy has been used to synthesize well-defined amphiphilic block copolymers, such as polymethylene-b-poly(vinyl acetate). rsc.org

The versatility of Mn₂(CO)₁₀ as a photoinitiator is also evident in its application to the polymerization of gaseous monomers like vinylidene fluoride (B91410) at mild temperatures, a significant advantage over traditional high-temperature methods. nih.gov

Applications in Controlled Radical Polymerization (CRP)

The utility of this compound extends to the realm of controlled radical polymerization (CRP), offering a pathway to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (polydispersity). Its application in photo-controlled radical polymerization (photo-CRP) is particularly significant.

In these systems, Mn₂(CO)₁₀, in conjunction with an alkyl halide (often an alkyl iodide), acts as a photocatalyst. rsc.org Upon irradiation with visible light, the manganese complex facilitates the reversible activation and deactivation of the propagating polymer chains. This process typically involves a reversible halogen-atom transfer between the dormant polymer chain (terminated with a halogen) and the active manganese species. This dynamic equilibrium between active and dormant species allows for controlled chain growth.

This method has been successfully employed for the controlled polymerization of monomers like vinyl acetate, methyl acrylate, and styrene. rsc.org The photoresponsive nature of this system is a key advantage; the polymerization proceeds only when the light source is on, allowing for temporal control over the reaction. rsc.org This has enabled the synthesis of block copolymers by sequentially adding different monomers. For instance, a bromo-terminated poly(methyl methacrylate) prepared by atom transfer radical polymerization (ATRP) can be subsequently used as a macroinitiator for the polymerization of other monomers like styrene or tert-butyl acrylate under visible light irradiation with Mn₂(CO)₁₀. thieme-connect.de

The effectiveness of Mn₂(CO)₁₀-mediated CRP is highlighted by the ability to produce polymers with high molecular weights (up to 10⁵ g/mol ) and low polydispersity indices. rsc.org The reaction can be carried out under mild conditions, such as at 40 °C, with only a catalytic amount of the manganese complex. rsc.org

Table 2: Features of this compound in Controlled Radical Polymerization

FeatureDescriptionReference(s)
Control Mechanism Reversible halogen-atom transfer mediated by photochemically generated manganese radicals. rsc.org
Monomers Vinyl acetate, methyl acrylate, styrene, tert-butyl acrylate. rsc.org, thieme-connect.de
Reaction Conditions Visible light irradiation, ambient to moderate temperatures (e.g., 40 °C). rsc.org
Key Advantages Temporal control (photo-switchable), synthesis of well-defined polymers and block copolymers. rsc.org, thieme-connect.de

Redox Catalysis

This compound and its derivatives are active in a variety of redox-catalyzed reactions, including proton reduction, general reduction reactions of organic substrates, and oxidation processes.

While this compound itself is not the primary catalyst, its derivatives have shown significant promise in electrocatalytic proton reduction to generate hydrogen gas (H₂), a critical reaction for renewable energy technologies. A notable example is a dimanganese hexacarbonyl complex containing a disulfide bond, which can be synthesized from this compound. rsc.org This complex, [(Mn(CO)₃)₂(µ-SC₆H₄-o-S-S-C₆H₄-o-µ-S-)], catalyzes the electrochemical reduction of protons from acetic acid at moderate overpotentials of 0.55 to 0.65 V. rsc.org

The catalytic cycle is believed to involve the initial reduction of the redox-active disulfide bond within the complex. rsc.org This leads to the dissociation of the dimeric structure into anionic monomanganese complexes, which are then protonated. rsc.org Subsequent steps result in the release of hydrogen gas and the regeneration of the original dimanganese complex, thus completing the catalytic cycle. rsc.org Such research highlights the potential for developing manganese-based molecular electrocatalysts for H₂ production, inspired by the structure and reactivity of compounds derived from this compound.

This compound has been utilized as a catalyst in various reduction reactions of organic compounds. A key strategy involves the reaction of Mn₂(CO)₁₀ with silanes to generate an active manganese(I) hydride species, MnH(CO)₅. This hydride is a potent reducing agent for various unsaturated functional groups.

For instance, in the presence of silanes, this compound can catalyze the reduction of alkenes, such as hexene, under relatively mild conditions (40 °C). thieme-connect.comresearchgate.net This contrasts with thermally activated systems that often require much higher temperatures. thieme-connect.com The catalytic cycle is initiated by the homolytic cleavage of the Mn-Mn bond, followed by the reaction of the resulting •Mn(CO)₅ radical with the silane to form the active hydride.

Beyond simple alkenes, this catalytic system has been extended to the reduction of esters to ethers and ketones to secondary alcohols. researchgate.net More recently, commercially available manganese carbonyl complexes like MnBr(CO)₅, which are closely related to the species generated from Mn₂(CO)₁₀, have been shown to efficiently reduce a broad range of carboxylic acids to alcohols. thieme-connect.com These reactions demonstrate the potential of manganese carbonyl systems as catalysts for the reduction of various polar functional groups, offering an alternative to more expensive noble metal catalysts. oaepublish.com

Table 3: Examples of Manganese-Catalyzed Reduction Reactions

SubstrateReducing AgentCatalyst SystemProductReference(s)
HexeneSilanesMn₂(CO)₁₀Hexane thieme-connect.com, researchgate.net
EstersSilanesMn(I) acetyl complexEthers researchgate.net
KetonesSilanesMn(I) acetyl complexSecondary Alcohols researchgate.net
Carboxylic AcidsSilanesMnBr(CO)₅Alcohols thieme-connect.com

Oxidation Reactions (e.g., Photo-oxidation Processes)

This compound can also participate in and catalyze oxidation reactions, particularly those initiated by light (photo-oxidation). The photolysis of Mn₂(CO)₁₀ in the presence of dioxygen (O₂) leads to the formation of manganese-dioxygen species, such as [Mn(CO)₅(O₂)]. rsc.orgrsc.org This has been studied using techniques like electron spin resonance (e.s.r.) spectroscopy at low temperatures. rsc.orgrsc.org The formation of these species indicates the activation of dioxygen by the photogenerated manganese radicals.

More practically, this compound has been reported as an effective catalyst for the aerobic oxidation of alcohols to carbonyl compounds. researchgate.net This method is highly desirable as it uses air as the terminal oxidant. The reaction proceeds efficiently for a variety of primary and secondary alcohols, as well as 1,2-diols and 1,2-amino alcohols, without the need for co-catalysts or bases. researchgate.net The proposed mechanism involves the abstraction of the α-hydrogen from the alcohol by a manganese species, which is considered the key step. researchgate.net This catalytic system provides a practical and efficient route for alcohol oxidation. Furthermore, this compound has been used to catalyze one-pot tandem aerobic oxidation-Knoevenagel condensation reactions. mdpi.com

Synthesis and Reactivity of Decacarbonyldimanganese Derivatives and Analogues

Ligand-Substituted Decacarbonyldimanganese Complexes (e.g., Phosphine (B1218219), Phosphite (B83602), N-Heterocyclic Carbene Derivatives)

The substitution of carbon monoxide (CO) ligands in this compound, [Mn₂(CO)₁₀], by other donor ligands is a primary method for modifying its chemical properties. These reactions can be initiated either thermally or photochemically, leading to a variety of substituted products while often retaining the manganese-manganese bond. rsc.orgucl.ac.uk The nature of the incoming ligand, such as phosphines, phosphites, or N-heterocyclic carbenes (NHCs), dictates the structure and reactivity of the resulting complexes.

Phosphine and Phosphite Derivatives Thermal reactions of [Mn₂(CO)₁₀] with phosphite ligands, such as trimethylolpropane (B17298) phosphite (L), can yield a range of substitution products, including [Mn₂(CO)₉L], [Mn₂(CO)₈L₂], [Mn₂(CO)₇L₃], and [Mn₂(CO)₆L₄]. rsc.orgpsu.edu These reactions often produce mixtures of isomers resulting from ligand substitution at both axial and equatorial positions of the dimanganese core. rsc.orgpsu.edu The degree of substitution can be controlled by adjusting the stoichiometry of the reactants. rsc.org

Photochemical initiation provides an alternative route for substitution. rsc.org Ultraviolet irradiation of [Mn₂(CO)₁₀] in the presence of tertiary phosphines (PR₃) or phosphites [P(OPh)₃] readily produces disubstituted complexes of the type [Mn₂(CO)₈(L)₂]. rsc.org Infrared spectroscopy studies suggest that these complexes predominantly exist as the diaxial isomers, which belong to the D₄d point group. rsc.orgucl.ac.uk While axial substitution is generally favored for phosphorus ligands, some small phosphines like PH₃ can result in equatorial substitution. ucl.ac.uk

N-Heterocyclic Carbene (NHC) Derivatives N-Heterocyclic carbenes have emerged as significant ligands in manganese chemistry due to their strong σ-donating properties. nih.govresearchgate.net The replacement of pyridyl arms in traditional manganese catalysts with NHCs has been shown to significantly improve performance in applications like CO₂ electroreduction. researchgate.net Synthesis of these complexes often involves the reaction of a manganese precursor with the NHC ligand. For instance, fac-tricarbonyl bromide manganese complexes bearing bis-N-heterocyclic carbene ligands have been synthesized and studied for their catalytic activity. nih.govd-nb.info The resulting organometallic NHC-based tricarbonyl Mn(I) complexes have demonstrated unprecedented activity and selectivity in the electrocatalytic reduction of CO₂ to CO. d-nb.info

Ligand TypeExample Complex FormulaSynthetic MethodKey Structural FeatureReference
Phosphite[Mn₂(CO)₁₀-nLn] (n=1-4)ThermalMixture of axial/equatorial isomers rsc.org, psu.edu
Phosphine[Mn₂(CO)₈(PR₃)₂]PhotochemicalPredominantly diaxial substitution rsc.org, ucl.ac.uk
N-Heterocyclic Carbene (NHC)fac-[Mn(I)(CO)₃(bis-MeNHC)Br]Ligand SubstitutionStrong σ-donating ligand enhances stability/reactivity d-nb.info

Heterobimetallic Carbonyl Complexes Featuring Manganese-Metal Bonds

The synthesis of heterobimetallic complexes containing direct, covalent bonds between manganese and other metals opens pathways to compounds with unique reactivity, often arising from the synergistic effects of the different metal centers. sapub.org These complexes can be formed through various synthetic strategies, including the reaction of [Mn₂(CO)₁₀] with other organometallic species or via salt metathesis reactions.

One approach involves the reaction of [Mn₂(CO)₁₀] with compounds containing metal-metal multiple bonds. For example, the reaction of this compound with the diplumbyne (B12590815) AriPr₆Pb≡PbAriPr₆ under mild conditions cleaves the Pb≡Pb and Mn-Mn bonds to afford the heterobimetallic complex Mn(CO)₅(PbAriPr₆), which features a direct Mn–Pb single bond. escholarship.orgescholarship.org

Another versatile method is the reaction of an anionic manganese carbonyl complex with a cationic or neutral complex of another metal. The sodium salt of the pentacarbonylmanganate(–I) ion, Na[Mn(CO)₅], is a key nucleophilic precursor for synthesizing various organometallic complexes. thieme-connect.de This strategy has been used to create a series of (NHC)Cu–[M] complexes, including a derivative with a direct Cu–Mn bond, by reacting an (NHC)CuCl synthon with Na[Mn(CO)₅]. acs.org Other reported heteronuclear complexes include those with manganese bonded to molybdenum, such as [CpMoMn(CO)₅(µ-E₂)] (where E = S, Se). sapub.org

Manganese-Metal BondExample Complex FormulaSynthetic StrategyReference
Mn–PbMn(CO)₅(PbAriPr₆)Reaction of Mn₂(CO)₁₀ with a diplumbyne escholarship.org, escholarship.org
Mn–Cu(IPr)Cu–Mn(CO)₅Salt metathesis using Na[Mn(CO)₅] acs.org
Mn–Mo[CpMoMn(CO)₅(µ-S₂)]Reaction of [CpMoMn(CO)₈] with elemental sulfur sapub.org
Mn–Fe[(µ-H)FeMn(CO)₈(PPh₂)]Reaction of Mn₂(CO)₁₀ with an iron hydride complex

Impact of Ligand Design on Catalytic Activity and Selectivity

The rational design of ligands is a powerful tool for tuning the catalytic activity and selectivity of manganese carbonyl complexes. nih.govacs.org By systematically modifying the electronic and steric properties of the ligands coordinated to the manganese center, it is possible to control reaction rates and product distributions in various catalytic transformations, most notably in CO₂ reduction and hydrosilylation reactions. nih.govoaepublish.com

Tuning Catalytic Activity The electronic properties of the ligand scaffold have a profound effect on catalytic performance. acs.org In the electrochemical reduction of CO₂, manganese complexes with strongly σ-donating N-heterocyclic carbene (NHC) ligands exhibit significantly higher catalytic rates compared to their bipyridine-based analogues. nih.govresearchgate.net The enhanced electron donation from the NHC ligand increases electron density at the manganese center, which is proposed to facilitate key steps in the catalytic cycle, such as the binding and activation of CO₂. d-nb.inforesearchgate.net This leads to higher turnover frequencies (TOFs) and can lower the overpotential required for the reaction. nih.govd-nb.info For example, the TOF for CO₂ reduction using an NHC-based Mn(I) complex was found to be about 50 times higher than the best-performing prior NHC-containing Mn(I) catalysts. d-nb.info

Controlling Product Selectivity Ligand design can be used to steer a reaction towards a specific product with high selectivity. A remarkable example is the selective reduction of CO₂ to either carbon monoxide (CO) or formic acid (HCOOH). researchgate.net Manganese carbonyl complexes with standard bipyridine ligands typically reduce CO₂ to CO. ibs.re.kr However, by decorating the bipyridine ligand with strategically positioned tertiary amine groups in close proximity to the metal center, the selectivity can be completely switched to favor the production of formic acid. researchgate.netibs.re.kr The amine groups are believed to act as local proton relays, facilitating the formation of a key Mn-hydride intermediate that leads to formic acid. researchgate.netibs.re.kr If the amine groups are absent or positioned far from the metal center, CO remains the major product. ibs.re.kr

Stereoselectivity can also be controlled by the choice of the manganese catalyst and its ligands. In the hydrosilylation of alkynes, a stereo-divergent approach was developed using different manganese systems. oaepublish.com A mononuclear manganese catalyst, MnBr(CO)₅, when combined with triphenylarsine (B46628) as a ligand, showed high E-selectivity for the silyl-substituted alkene product. oaepublish.com In contrast, switching to the dinuclear catalyst, Mn₂(CO)₁₀, reversed the outcome and resulted in high Z-selectivity. oaepublish.com This demonstrates how the nuclearity of the catalyst, influenced by the ligand environment, can dictate the stereochemical course of a reaction.

Catalytic ReactionLigand Design FeatureImpact on Activity/SelectivityReference
CO₂ ElectroreductionReplacing bipyridine with a stronger σ-donating NHC ligand.Increases catalytic rate (TOF) and lowers overpotential for CO production. nih.gov, d-nb.info
CO₂ ElectroreductionIntroducing tertiary amine groups near the Mn center on a bipyridine ligand.Switches product selectivity from Carbon Monoxide (CO) to Formic Acid (HCOOH). researchgate.net, ibs.re.kr
Alkyne HydrosilylationUsing a mononuclear Mn catalyst with an arsine ligand.High E-selectivity for the alkene product. oaepublish.com
Alkyne HydrosilylationUsing the dinuclear Mn₂(CO)₁₀ catalyst.High Z-selectivity for the alkene product. oaepublish.com

Q & A

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of Mn₂(CO)₁₀?

Mn₂(CO)₁₀’s octahedral coordination geometry around each manganese atom is confirmed via X-ray crystallography , which reveals bond lengths (e.g., Mn–Mn: ~2.93 Å) and Mn–CO ligand arrangements. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (ν(CO) ~2000–2100 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy (¹³C) resolves CO ligand environments. These methods collectively validate its dimeric structure .

Q. How is the purity of Mn₂(CO)₁₀ assessed in synthetic workflows?

Purity is determined using melting point analysis (154°C) and elemental analysis (C, Mn, O content). Chromatographic techniques (e.g., TLC or HPLC) monitor reaction progress, while mass spectrometry (MS) confirms the molecular ion peak (m/z ~389 for Mn₂(CO)₁₀⁺). Cross-referencing with IR and NMR data ensures structural integrity .

Q. What safety protocols are critical when handling Mn₂(CO)₁₀ in the laboratory?

Due to its toxicity and air sensitivity, experiments require inert-atmosphere techniques (glovebox/Schlenk line). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be treated as hazardous and stored in sealed containers for professional disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for Mn₂(CO)₁₀-catalyzed aerobic alcohol oxidation?

Key parameters include:

  • Solvent selection : Non-polar solvents (e.g., toluene) enhance catalyst stability.
  • Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and CO ligand retention.
  • Oxygen partial pressure : Air or O₂ flow rates are tuned to avoid over-oxidation. Mechanistic studies (e.g., EPR spectroscopy) detect alkoxyl radical intermediates, guiding additive-free protocols .

Q. What strategies resolve contradictions in reported catalytic efficiencies of Mn₂(CO)₁₀ across studies?

  • Controlled replication : Standardize substrate purity, solvent dryness, and catalyst loading.
  • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions.
  • Computational modeling : Density functional theory (DFT) calculations rationalize divergent pathways (e.g., ligand dissociation vs. radical mechanisms) .

Q. How does Mn₂(CO)₁₀’s reactivity in hydrosilylation differ from its role in alcohol oxidation?

In hydrosilylation, Mn₂(CO)₁₀ facilitates Si–H bond activation via homolytic cleavage , forming Mn–H intermediates that insert into alkenes. Contrastingly, alcohol oxidation involves radical-mediated α-H abstraction . Comparative studies using in-situ FTIR and kinetic isotope effects (KIE) elucidate these divergent pathways .

Q. What methodologies validate the reproducibility of Mn₂(CO)₁₀-based catalytic systems?

  • Error analysis : Quantify uncertainties in GC/MS or NMR yield measurements.
  • Statistical tests : Apply t-tests or ANOVA to compare replicates.
  • Literature benchmarking : Cross-check turnover numbers (TON) against established protocols (e.g., Ru or Pd systems) .

Q. How are mechanistic ambiguities in Mn₂(CO)₁₀-mediated reactions addressed experimentally?

  • Radical trapping : Add TEMPO to quench alkoxyl radicals, observing reaction inhibition via GC.
  • Isotopic labeling : Use D₂O or ¹⁸O₂ to track oxygen incorporation in carbonyl products.
  • Spectroscopic monitoring : Operando IR or Raman spectroscopy tracks CO ligand dynamics during catalysis .

Methodological Guidance

  • Experimental Design : Align hypotheses with literature gaps (e.g., Mn₂(CO)₁₀’s unexplored role in C–H activation). Define variables (temperature, pressure, solvent) and include controls (e.g., catalyst-free runs) .
  • Data Analysis : Use software (e.g., OriginLab, Gaussian) for kinetic modeling. Report confidence intervals and error bars in graphical data .
  • Literature Review : Prioritize primary sources (e.g., ACS, RSC journals) over vendor databases. Use tools like SciFinder for systematic searches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.